![molecular formula C14H10ClNO B6376330 4-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% CAS No. 1261919-13-4](/img/structure/B6376330.png)
4-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95%
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Overview
Description
4-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% (4-CMPCP) is a synthetic compound used in scientific research and industrial applications. It is a white crystalline solid with a melting point of 116 °C and a boiling point of 376 °C. 4-CMPCP is a versatile compound that has been used in a variety of studies and applications, including synthesis, biochemistry, and pharmacology.
Scientific Research Applications
4-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, such as the synthesis of N-alkyl-2-cyano-4-methylphenols and N-alkyl-4-methylphenols. It has also been used in the synthesis of organometallic compounds, such as palladium-catalyzed reactions. Additionally, 4-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% has been used in the study of biochemistry, pharmacology, and toxicology.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% is not well understood. It is known that 4-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% binds to proteins and other macromolecules in the body, but the exact mechanism of action is not known. It is believed that 4-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% may act as an inhibitor of certain enzymes, but this has not been confirmed.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% are not well understood. Studies have shown that 4-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% can bind to proteins and other macromolecules in the body, but the exact effects of this binding are not known. It is believed that 4-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% may have an effect on the activity of certain enzymes, but this has not been confirmed.
Advantages and Limitations for Lab Experiments
4-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that 4-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% is easily synthesized, allowing for the quick and efficient production of the compound. Additionally, 4-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% is relatively inexpensive and can be stored at room temperature, making it an ideal choice for laboratory experiments.
However, there are some limitations to using 4-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% in laboratory experiments. It is not a very soluble compound, making it difficult to dissolve in aqueous solutions. Additionally, 4-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% is a highly toxic compound and should be handled with care.
Future Directions
There are several potential future directions for the research and use of 4-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95%. One potential direction is to further study the biochemical and physiological effects of 4-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95%. Additionally, further research could be done to explore the potential uses of 4-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% in drug discovery and development. Finally, further research could be done to explore the potential uses of 4-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% in industrial applications, such as the synthesis of organic compounds.
Synthesis Methods
4-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% can be synthesized via several different methods. One common method is the reaction of 4-methylphenol and 3-chloro-4-methylphenol in the presence of sodium cyanide. This reaction produces 4-(3-Chloro-4-methylphenyl)-2-cyanophenol, 95% as a white solid. Other methods of synthesis include the use of a Grignard reagent or a palladium-catalyzed reaction.
properties
IUPAC Name |
5-(3-chloro-4-methylphenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-2-3-11(7-13(9)15)10-4-5-14(17)12(6-10)8-16/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAJQEKFSVUHCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684803 |
Source
|
Record name | 3'-Chloro-4-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methylphenyl)-2-cyanophenol | |
CAS RN |
1261919-13-4 |
Source
|
Record name | 3'-Chloro-4-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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